5-(4-(Trifluoromethyl)phenyl)-1H-indole-2-carboxylic acid
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Overview
Description
5-(4-(Trifluoromethyl)phenyl)-1H-indole-2-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents such as trifluoromethyltrimethylsilane (TMSCF3) and sodium trifluoroacetate under specific conditions . The reaction conditions often require the presence of a catalyst, such as copper(I) iodide, to facilitate the formation of the trifluoromethylated product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications, requiring robust and reproducible methods.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Trifluoromethyl)phenyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as LiAlH4, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted indole derivatives.
Scientific Research Applications
5-(4-(Trifluoromethyl)phenyl)-1H-indole-2-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group.
Fipronil: An insecticide that features a trifluoromethyl group.
Uniqueness
5-(4-(Trifluoromethyl)phenyl)-1H-indole-2-carboxylic acid is unique due to its indole core, which is not commonly found in many trifluoromethyl-containing compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)12-4-1-9(2-5-12)10-3-6-13-11(7-10)8-14(20-13)15(21)22/h1-8,20H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLAJMRTDMNGDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=C3)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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